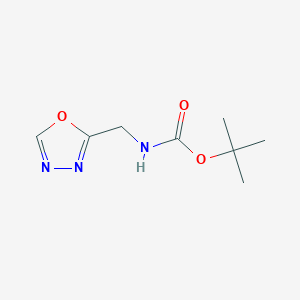

![molecular formula C14H11N3O B2973089 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine CAS No. 339104-69-7](/img/structure/B2973089.png)

2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine” is a compound that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered heterocyclic moiety that possesses diverse biological and medicinal importance . Pyrimidine is also a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .

Synthesis Analysis

The synthesis of compounds containing a pyrrole ring has been a versatile field of study for a long time due to its diverse biological and medicinal importance . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Molecular Structure Analysis

The molecular structure of “2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine” consists of a pyrrole ring and a pyrimidine ring . The pyrrole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .

科学的研究の応用

Pharmaceutical Research

2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine and its derivatives have been explored for their potential in pharmaceutical applications due to the presence of the pyrrole moiety, which is known for its pharmacological properties . The compound can serve as a precursor in synthesizing various drugs with potential antibacterial, antifungal, and anticancer activities. Its structural similarity to known bioactive compounds makes it a valuable target for drug design and discovery.

Material Science

In material science, this compound could be used to synthesize novel polymers with specific electrochemical and optical properties . These polymers can be utilized in creating new types of sensors, organic semiconductors, or as components in solar cells, where the interaction of the pyrrole ring with other materials can enhance efficiency.

Biological Studies

The pyrrole ring in 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine is similar to the structure of many biological molecules, making it a candidate for studying protein interactions and enzyme inhibition . It can be used to develop new assays or probes that can help in understanding biological pathways and identifying potential therapeutic targets.

Chemical Synthesis

This compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block in organic synthesis . Researchers can use it to create a wide range of substances, from simple derivatives to complex natural products.

Analytical Chemistry

In analytical chemistry, derivatives of 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine can be developed as reagents or indicators due to their potential to undergo color changes upon reaction with specific analytes . This property can be harnessed to detect the presence of certain chemicals or to measure their concentration.

Molecular Docking Studies

The compound’s structure allows it to fit into various active sites of enzymes, making it useful in molecular docking studies to predict the interaction between drugs and their targets . This can accelerate the process of drug development by identifying promising candidates before moving on to more costly in vitro and in vivo tests.

将来の方向性

作用機序

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been known to exhibit a range of adme properties, influencing their bioavailability .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects .

特性

IUPAC Name |

2-(4-pyrrol-1-ylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-2-11-17(10-1)12-4-6-13(7-5-12)18-14-15-8-3-9-16-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHWLMOVPMCKBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)

![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)

![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)

![2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2973021.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)

![7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2973024.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2973027.png)